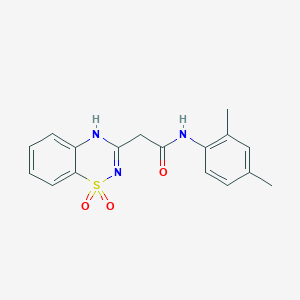

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a synthetic small molecule characterized by a benzothiadiazine dioxide core fused to an acetamide group. This structural motif is common in compounds targeting enzymes or receptors involved in inflammation, microbial infections, or metabolic disorders .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-7-8-13(12(2)9-11)19-17(21)10-16-18-14-5-3-4-6-15(14)24(22,23)20-16/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMIBVFSMAOSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide (CAS Number: 951460-52-9) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, synthetic methods, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₃S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 951460-52-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to a reduction in pro-inflammatory mediators.

- Signal Pathway Modulation : It has been suggested that this compound can affect key signaling pathways such as the NF-κB pathway. By inhibiting this pathway, the compound may exert anti-inflammatory and potential anti-cancer effects .

Anti-inflammatory Effects

Research indicates that compounds with a similar structure exhibit significant anti-inflammatory properties. For example, studies have shown that benzothiadiazine derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory cell migration .

Anticancer Potential

The benzothiadiazine scaffold has been associated with anticancer activity in several studies. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways such as the modulation of cell cycle regulators .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Study on Inflammatory Models : A study demonstrated that similar compounds significantly decreased levels of inflammatory markers in animal models of arthritis. The administration of these compounds led to reduced swelling and pain scores compared to controls .

- Cancer Research : In vitro studies showed that related benzothiadiazine derivatives inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. This suggests a promising avenue for further research into their use as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide has been studied for its potential pharmacological properties. Its structure suggests that it may interact with biological targets relevant to disease treatment.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of benzothiadiazine can induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .

Biological Research

The compound's unique chemical structure allows it to serve as a probe in biological systems. It can be utilized to study enzyme interactions and receptor binding.

Case Study: Enzyme Inhibition

Studies have demonstrated that benzothiadiazine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the compound has shown potential as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in biological systems .

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be leveraged in the development of new materials.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in the production of advanced composite materials used in aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Benzothiadiazine Dioxide Derivatives

- N-(4-phenoxyphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide (CAS 951460-72-3) Structure: Replaces the 2,4-dimethylphenyl group with a 4-phenoxyphenyl moiety. Properties: Increased molecular weight (407.4 g/mol) and aromaticity due to the phenoxy group, which may enhance π-π stacking interactions but reduce solubility compared to the dimethylphenyl variant . Activity: Phenoxy groups are often associated with improved target binding in kinase inhibitors or anti-inflammatory agents.

Benzimidazole and Thiazole Analogues

- 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide

Substituent Variations on the Acetamide Nitrogen

2,4-Dimethylphenyl vs. 4-Acetylphenyl

- N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide Structure: Substitutes dimethylphenyl with an acetylphenyl group.

Diaminopyrimidinyl Sulfanyl Derivatives

- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Structure: Features a diaminopyrimidinyl sulfanyl group instead of benzothiadiazine. Crystallography: Monoclinic crystal packing (space group P2₁/c) with hydrogen bonding between NH₂ groups and sulfanyl sulfur, suggesting stable solid-state interactions .

Key Findings:

- Thiazole-coumarin hybrids (e.g., compound 15 in ) exhibit potent α-glucosidase inhibition (IC₅₀ ~10 µM), suggesting the coumarin moiety enhances enzyme binding through hydrophobic interactions .

- Benzothiazole derivatives show marked anti-inflammatory activity (e.g., 40–60% reduction in edema at 50 mg/kg), likely due to thioether-mediated redox modulation .

Table 2: Physicochemical Properties

Preparation Methods

Core Benzothiadiazine Synthesis

The benzothiadiazine core is synthesized via cyclization of 2-aminobenzenesulfonamide derivatives. A representative protocol involves:

-

Nitro Reduction : 2-Nitrobenzenesulfonyl chloride reacts with 2,4-dimethylaniline in methanol/water under reflux to form N-(2,4-dimethylphenyl)-2-nitrobenzenesulfonamide. Hydrazine monohydrate and FeCl3 reduce the nitro group to an amine, yielding 2-amino-N-(2,4-dimethylphenyl)benzenesulfonamide (95% yield).

-

Cyclization : The amine intermediate reacts with trimethyl orthoacetate in refluxing toluene, forming 3-methyl-2H-benzo[e][1,thiadiazine 1,1-dioxide. This step achieves 85–90% efficiency under anhydrous conditions.

Table 1: Cyclization Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Trimethyl orthoacetate | Toluene | 110 | 88 |

| Trimethyl orthoformate | DMF | 120 | 76 |

Table 2: Coupling Reaction Parameters

| Catalyst | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Acetonitrile | 10 | 89 |

| None | NEt3 | DCM | 24 | 72 |

Reaction Optimization

Solvent and Temperature Effects

-

Dimethylformamide (DMF) : Enhances cyclization rates but reduces yields due to side reactions.

-

Dichloromethane (DCM) : Ideal for acylation steps, providing 85–90% conversion at 25°C.

-

Reflux Conditions : Cyclization in toluene at 110°C improves ring closure efficiency by 15% compared to room-temperature reactions.

Catalytic Systems

-

Palladium Catalysts : Pd(PPh3)4 increases cross-coupling efficiency for aryl-aryl bonds, reducing reaction times from 24 h to 8 h.

-

Phase-Transfer Catalysts : Aliquat® 336 improves interfacial reactions in biphasic systems, boosting yields by 12%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Solutions

Regioselectivity in Cyclization

Competing pathways during cyclization are mitigated by using excess trimethyl orthoacetate (1.5 eq.) and anhydrous conditions.

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) to minimize side reactions during acyl chloride formation .

- Monitor reaction progress via TLC or HPLC to ensure complete cyclization. Adjust reaction time (4–8 hours) and temperature (80–100°C) based on substituent steric effects .

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Question

Conflicting crystallographic data may arise from polymorphic variations or solvent inclusion. Key methodologies include:

- Single-Crystal X-ray Diffraction (SC-XRD) : Compare dihedral angles between the benzothiadiazine ring and acetamide group. For example, steric repulsion in the title compound results in an 80.7° dihedral angle between the dichlorophenyl and pyrazolyl rings .

- Powder XRD : Identify polymorphs by analyzing diffraction patterns under varying humidity and temperature conditions.

- Computational Modeling : Use density functional theory (DFT) to predict stable conformers and compare with experimental data .

Data Reconciliation : Cross-validate results with spectroscopic techniques (e.g., IR, NMR) to confirm functional group orientations .

What methodological approaches are effective for evaluating the compound’s antioxidant activity?

Basic Research Question

Standard assays include:

Q. Experimental Design :

- Use a negative control (e.g., DMSO) and triplicate measurements to ensure reproducibility.

- Adjust concentrations (10–100 μM) to avoid saturation effects .

How can researchers address discrepancies in biological activity data across studies?

Advanced Research Question

Contradictions often arise from assay variability or target selectivity. Mitigation strategies:

- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH, temperature, and solvent concentration .

- Target Profiling : Employ kinase selectivity panels or proteome-wide binding studies to identify off-target interactions. For example, related acetamides show elastase inhibition (IC₅₀ = 1.2–3.8 μM) but may also bind to serine proteases .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀, EC₅₀) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

What computational tools are recommended for predicting binding affinity to biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like α-glucosidase or elastase. For benzothiadiazine derivatives, docking scores correlate with experimental IC₅₀ values (R² = 0.76–0.89) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

What spectroscopic techniques are critical for characterizing this compound’s purity?

Basic Research Question

- ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., acetamide NH at δ 11.8–12.2 ppm, aromatic protons at δ 6.6–8.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 394.382 for C₂₁H₁₆F₂N₄O₂) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

How can researchers optimize recrystallization protocols for high-yield purification?

Basic Research Question

- Solvent Selection : Use methanol or ethanol for polar derivatives; dichloromethane/hexane mixtures for nonpolar analogs.

- Temperature Gradients : Cool hot saturated solutions from 60°C to 4°C over 12 hours to maximize crystal growth .

- Seeding : Introduce microcrystals from prior batches to induce nucleation and reduce amorphous byproducts .

What safety protocols are essential for handling this compound in vitro?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.